Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of different substrates under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thiophene derivatives, including Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate, have numerous scientific research applications. They are used in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties . In material science, they are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, microbial growth, and cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Properties
Molecular Formula |
C16H18N2O3S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 5-amino-3-methyl-4-[(4-methylphenyl)carbamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-16(20)13-10(3)12(14(17)22-13)15(19)18-11-7-5-9(2)6-8-11/h5-8H,4,17H2,1-3H3,(H,18,19) |
InChI Key |
SDKBOVKUNSXVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
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